(2E)-4-Methoxy-2-butenoic Acid
Overview
Description
(2E)-4-Methoxy-2-butenoic Acid is an organic compound with the molecular formula C5H8O3 It is a derivative of butenoic acid, characterized by the presence of a methoxy group at the fourth carbon and a double bond between the second and third carbons in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methoxy-2-butenoic Acid can be achieved through several methods. One common approach involves the esterification of 4-methoxy-2-butenoic acid with methanol, followed by hydrolysis to yield the desired acid. Another method includes the use of Grignard reagents, where 4-methoxy-2-butenoic acid is synthesized through the reaction of a suitable Grignard reagent with an appropriate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Methoxy-2-butenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-4-Methoxy-2-butenoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2E)-4-Methoxy-2-butenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-Ethoxy-2-butenoic Acid: Similar structure but with an ethoxy group instead of a methoxy group.
(2E)-4-Methoxy-2-pentenoic Acid: Similar structure but with an additional carbon in the chain.
(2E)-4-Methoxy-2-butenoic Acid Methyl Ester: The esterified form of the compound.
Uniqueness
This compound is unique due to its specific structural features, including the methoxy group and the E-configuration of the double bond
Properties
IUPAC Name |
(E)-4-methoxybut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJKRWXDNYZASL-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-74-1 | |
Record name | (2E)-4-methoxybut-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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